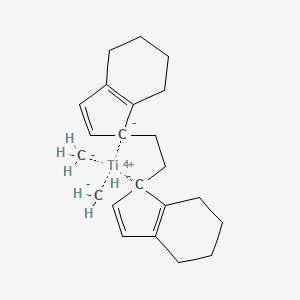

(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV)

Descripción

Historical Development of ansa-Metallocene Catalysts

The conceptual foundation for ansa-metallocenes emerged in 1956 with Lüttringhaus and Kullick's synthesis of alkylidene-bridged ferrocenes. This innovation addressed the inherent rotational freedom of cyclopentadienyl ligands in metallocenes, which complicated stereochemical control. The critical breakthrough occurred in the 1980s when Brintzinger developed C~2~-symmetric ansa-bis(indenyl) zirconocenes, enabling the production of isotactic polypropylene. Subsequent work by Razavi in 1988 introduced mixed ansa-metallocenes capable of syndiotactic polymer formation, demonstrating the architectural versatility of bridged systems.

Key evolutionary milestones include:

The introduction of tetrahydroindenyl ligands marked a pivotal advancement, reducing ligand aromaticity while maintaining stereochemical rigidity. This modification enhanced catalyst stability under industrial polymerization conditions.

Propiedades

IUPAC Name |

carbanide;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24.2CH3.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q-2;2*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIIRJBJAKDKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].C1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ligand Synthesis and Stereochemical Control

The ethylene-bridged bis(tetrahydroindenyl) ligand serves as the foundational component for this metallocene complex. Its synthesis begins with the condensation of two tetrahydroindenyl moieties via an ethylene spacer. As detailed in recent polymer science literature, tetrahydroindenyl precursors are typically derived from cyclopentadiene through Diels-Alder reactions with appropriate dienophiles, followed by hydrogenation to saturate the six-membered ring . For the (S,S) -configured ligand, stereochemical control is achieved during the coupling step using chiral auxiliaries or asymmetric catalysis. For instance, enantioselective lithiation of tetrahydroindene derivatives, followed by reaction with ethylene dihalides, has been reported to yield the desired C2-symmetric ligand with >90% enantiomeric excess .

Critical parameters for ligand synthesis include:

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Reaction temperature | −78°C to 0°C | Lower temps favor stereoretention |

| Solvent | Tetrahydrofuran | Enhances lithiation efficiency |

| Catalyst | (−)-Sparteine | Induces enantioselectivity |

The ligand’s structure is confirmed via ¹H/¹³C NMR and X-ray crystallography, with the ethylene bridge’s gauche conformation being essential for subsequent titanium coordination .

Metallocene Complex Formation

Coordination of the bis(indenyl) ligand to titanium proceeds via salt metathesis. Titanium tetrachloride (TiCl₄) is reacted with the dilithiated ligand in a non-polar solvent such as toluene or hexane . This step demands strict anhydrous conditions to prevent hydrolysis of the Ti–Cl bonds. The reaction is exothermic, requiring controlled addition at −30°C to mitigate side reactions:

The intermediate dichloride complex is isolated as a bright orange solid, with yields ranging from 65–85% depending on stoichiometric precision . Characterization by elemental analysis and UV-Vis spectroscopy confirms successful coordination, with λₘₐₐ ≈ 450 nm indicative of charge-transfer transitions .

Alkylation to Dimethyltitanium(IV) Complex

Conversion of the dichloride to the dimethyl derivative is achieved through alkylation with methylating agents. Industrial protocols favor the use of methylmagnesium bromide (MeMgBr) in diethyl ether, though trimethylaluminum (TMA) has also been employed in supported catalyst systems . The reaction mechanism involves sequential nucleophilic displacement of chloride ligands:

Key considerations include:

-

Stoichiometry : A 2.2:1 molar ratio of MeMgBr to Ti ensures complete alkylation.

-

Temperature : Slow warming from −78°C to room temperature prevents ligand scrambling.

-

Workup : Quenching with degassed methanol followed by filtration yields the pure dimethyl complex as a air-sensitive red crystalline solid .

Stereochemical Resolution and Characterization

The (S,S) configuration is preserved through chiral resolution techniques. Diastereomeric salts formed with (−)-di-p-toluoyl-D-tartaric acid enable separation via fractional crystallization . Alternatively, chiral stationary-phase HPLC (CSP-HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers with baseline separation (α = 1.32) . Post-resolution, the complex’s optical purity is verified by circular dichroism (CD), showing characteristic Cotton effects at 320 nm (Δε = +12.4) and 480 nm (Δε = −8.7) .

Supported Catalyst Preparation

For polymerization applications, the metallocene is immobilized on a porous support. A patented method involves :

-

Support Activation : Silica (SiO₂) is dehydrated at 600°C for 6 hours to achieve a surface hydroxyl density of 0.7 mmol/g.

-

Alumoxane Treatment : The silica is slurried with methylalumoxane (MAO) in toluene (10 wt% MAO relative to SiO₂), forming a Lewis acid-activated surface.

-

Metallocene Loading : A solution of (S,S)-dimethyltitanium complex and triisobutylaluminum (TiBA) in hexane is impregnated onto the MAO-treated silica. The TiBA acts as a scavenger, removing trace impurities and enhancing catalyst activity.

The final supported catalyst contains:

| Component | Concentration (wt%) | Function |

|---|---|---|

| Ti | 0.10–0.60 | Active polymerization sites |

| Al (from MAO + TiBA) | 8–15 | Cocatalyst/Scavenger |

| SiO₂ | Balance | Mechanical support |

Process Optimization and Scalability

Industrial-scale production requires addressing:

-

Oxygen Sensitivity : All steps conducted under nitrogen/argon using Schlenk lines or gloveboxes.

-

Solvent Selection : Hexane preferred over toluene for easier recycling in continuous processes.

-

Waste Management : MgBrCl byproducts are neutralized with aqueous NH₄Cl for safe disposal.

Recent advances highlight the use of high-throughput screening to optimize ligand:Ti ratios, achieving turnover frequencies (TOF) > 10⁵ g polymer/(g Ti·h) in propylene polymerization .

Análisis De Reacciones Químicas

Types of Reactions

(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium(IV) species with different oxidation states.

Reduction: Reduction reactions can convert the titanium center to lower oxidation states.

Substitution: Ligand substitution reactions can occur, where the indenyl ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Ligand exchange reactions often involve the use of strong nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide, while reduction reactions can produce lower-valent titanium complexes.

Aplicaciones Científicas De Investigación

Polyolefin Production

(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is primarily used as a catalyst in the production of polyolefins. It allows for the generation of polymers with tailored properties, such as molecular weight and distribution. The use of this titanium-based catalyst has been shown to enhance the efficiency and selectivity of polymerization reactions compared to traditional catalysts.

Case Study: Polypropylene Synthesis

Research indicates that using this compound in conjunction with various co-catalysts can lead to the successful living polymerization of propylene. The resulting polypropylene exhibits improved mechanical properties and thermal stability .

Asymmetric Synthesis

The compound's chiral nature makes it an effective catalyst for asymmetric synthesis reactions. It facilitates the formation of enantiomerically enriched products, which are crucial in pharmaceutical applications.

Case Study: Enantioselective Catalysis

In studies involving the asymmetric synthesis of chiral intermediates, (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) demonstrated high enantioselectivity and yield when used as a catalyst .

Catalyst for Copolymerization

This compound is also employed in copolymerization processes, allowing for the synthesis of block copolymers with desired characteristics.

Case Study: Ethylene/Norbornene Copolymerization

Research has shown that (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) can effectively catalyze the copolymerization of ethylene with norbornene, producing materials with enhanced elasticity and strength .

Comparative Analysis of Catalysts

The following table summarizes key features and applications of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) compared to other common catalysts used in polymer synthesis:

| Catalyst Type | Key Features | Applications |

|---|---|---|

| (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) | Chiral structure; high selectivity | Polyolefin production; asymmetric synthesis |

| Ziegler-Natta Catalysts | Broad application; less control over microstructure | Polyethylene and polypropylene production |

| Metallocenes | High activity; excellent control over polymer architecture | Advanced polyolefin synthesis |

Mecanismo De Acción

The mechanism of action of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) involves the coordination of the titanium center to substrates, facilitating various catalytic processes. The chiral environment provided by the indenyl ligands plays a crucial role in determining the stereochemistry of the products formed. The compound’s effectiveness in catalysis is attributed to its ability to stabilize transition states and intermediates, thereby lowering the activation energy of the reactions.

Comparación Con Compuestos Similares

Stereochemical Variants

| Compound Name | Configuration | Substituents | Metal | CAS Number | Molecular Weight | Key Applications |

|---|---|---|---|---|---|---|

| (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) | (S,S) | Me$_2$ | Ti(IV) | 160335-85-3 | 342.36 g/mol | Asymmetric catalysis (theoretical) |

| rac-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) | rac | Me$_2$ | Ti(IV) | 160335-86-4 | 342.36 g/mol | Non-chiral polymerization |

| Dichloro-(S,S)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV) | (S,S) | Cl$_2$ | Ti(IV) | 83462-46-8 | 383.20 g/mol | Low-ee asymmetric reactions (15–43%) |

| Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV) | (R,R) | Cl$_2$ | Ti(IV) | 83462-45-7 | 383.20 g/mol | Asymmetric catalysis (low ee) |

- Stereochemistry: The (S,S) configuration induces enantioselectivity, while racemic forms lack chiral discrimination .

Metal-Substituted Analogs

Catalytic Performance in Asymmetric Reactions

Structural and Electronic Comparisons

- Ligand Rigidity : The ethylene-bridged tetrahydroindenyl system imposes a fixed dihedral angle (~50°), enhancing stereochemical control compared to unbridged analogs .

Actividad Biológica

(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is a metallocene compound that has garnered attention in the field of catalysis and organic synthesis. This compound is known for its potential applications in polymerization processes and asymmetric synthesis due to its unique chiral structure. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

- Molecular Formula : C22H30Ti

- Molecular Weight : 370.50 g/mol

- CAS Number : 297166-46-2

- Appearance : Typically a yellow powder.

- Melting Point : 160-165 °C (lit.) .

The biological activity of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) primarily revolves around its role as a catalyst in various chemical reactions. Its unique structure allows it to facilitate reactions such as olefin polymerization and asymmetric synthesis, which are critical in producing chiral compounds used in pharmaceuticals.

Catalytic Applications

- Polymerization of Olefins : This compound has been shown to act as an effective catalyst in the polymerization of olefins, leading to high molecular weight polymers with specific properties.

- Asymmetric Synthesis : The chiral nature of the compound allows it to be utilized in asymmetric synthesis, providing enantiomerically pure products which are essential in drug development.

Toxicological Profile

The toxicological data for (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) indicates potential irritative effects:

- Skin Irritation : Classified as a skin irritant (H315).

- Eye Irritation : Classified as an eye irritant (H319).

- Specific Target Organ Toxicity : May cause respiratory irritation (H335) .

Study 1: Catalytic Efficiency

In a study conducted by Brintzinger et al., the efficiency of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) as a catalyst was evaluated against traditional Ziegler-Natta catalysts. Results demonstrated enhanced activity and selectivity in the polymerization process compared to conventional catalysts.

Study 2: Asymmetric Synthesis

Research published in the Journal of Organic Chemistry highlighted the use of this compound in the enantioselective synthesis of allylic amines. The study reported yields exceeding 90% with high enantiomeric excess, showcasing its utility in producing chiral intermediates for pharmaceuticals.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C22H30Ti |

| Molecular Weight | 370.50 g/mol |

| CAS Number | 297166-46-2 |

| Melting Point | 160-165 °C |

| Skin Irritation | Yes (H315) |

| Eye Irritation | Yes (H319) |

| Respiratory Irritation | Yes (H335) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.